molecular formula C15H14BrN3O6 B5303506 2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol

Cat. No. B5303506
M. Wt: 412.19 g/mol
InChI Key: BRINKUJMMMLXAS-SNAWJCMRSA-N
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Description

The compound is part of a broader class of pyrimidine derivatives, which have been extensively studied due to their diverse chemical and biological properties. This compound, in particular, appears to have been synthesized and analyzed in the context of its structural and chemical characteristics.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization processes and alkylation. For instance, Hocková et al. (2003) describe the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups through C5-alkylation or cyclization (Hocková et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by planarity and significant electronic polarization. Yépes et al. (2012) analyzed similar compounds, noting intramolecular hydrogen bonding and planar nitrosopyrimidine units (Yépes et al., 2012).

Chemical Reactions and Properties

The chemical behavior of pyrimidine derivatives includes reactions with elemental bromine and other agents leading to various substituted products. Hocková et al. (2004) detailed the synthesis of cyano and formyl derivatives of pyrimidines, demonstrating their reactive versatility (Hocková et al., 2004).

Physical Properties Analysis

Pyrimidine derivatives display distinct physical properties, including crystallization behaviors and molecular dimensions. For example, Savant et al. (2015) conducted X-ray diffraction studies on a nitro and hydroxyphenyl functionalized pyrimidinone, revealing insights into its crystal class and molecular conformation (Savant et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their substituents, which affect their reactivity and interactions. Research by Brown and Lee (1968) on substituted alkoxypyrimidines revealed how different substituents impact the rearrangement rates and electronic effects (Brown & Lee, 1968).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many bromo compounds are considered hazardous and require careful handling .

properties

IUPAC Name

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O6/c1-3-25-13-9(16)6-8(7-10(13)24-2)4-5-11-17-14(20)12(19(22)23)15(21)18-11/h4-7H,3H2,1-2H3,(H2,17,18,20,21)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINKUJMMMLXAS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

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